methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate
CAS No.: 2108305-59-3
VCID: VC2764876
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals. This compound is particularly noted for its structural features, which include a pyrazole ring linked to a formylphenyl group and a methyl ester group. The presence of these functional groups makes it a valuable intermediate in organic synthesis, especially in the development of new drugs and materials. Synthesis MethodsThe synthesis of methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of a pyrazole precursor with a formylphenyl derivative. One common method involves the condensation of a pyrazole-3-carboxylate with a 4-formylbenzaldehyde in the presence of a suitable catalyst or under specific conditions to facilitate the formation of the desired product. Synthesis Steps:
Biological and Chemical ApplicationsPyrazole derivatives, including methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate, have been explored for their potential biological activities, such as anticancer, anti-inflammatory, and antioxidant effects. The formyl group provides a site for further modification, allowing the synthesis of more complex molecules with specific biological targets.
Safety and Handling |
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CAS No. | 2108305-59-3 | ||||||||
Product Name | methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate | ||||||||
Molecular Formula | C12H10N2O3 | ||||||||
Molecular Weight | 230.22 g/mol | ||||||||
IUPAC Name | methyl 1-(4-formylphenyl)pyrazole-3-carboxylate | ||||||||
Standard InChI | InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3 | ||||||||
Standard InChIKey | AZWMXSYDRJHAKJ-UHFFFAOYSA-N | ||||||||
SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O | ||||||||
Canonical SMILES | COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O | ||||||||
PubChem Compound | 122172603 | ||||||||
Last Modified | Aug 16 2023 |
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